

# Technical Guide: (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                        |
|----------------|--------------------------------------------------------|
|                | (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid |
| Compound Name: | (Methoxycarbonyl)cyclopropyl)phenylboronic acid        |
| Cat. No.:      | B599293                                                |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** is a specialized chemical building block with significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a phenylboronic acid motif with a cyclopropyl ring and a methoxycarbonyl group, make it a valuable reagent for the synthesis of complex therapeutic agents. This guide provides an in-depth overview of its chemical properties, primary applications, and relevant experimental methodologies.

## Physicochemical Properties

The fundamental properties of **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** are summarized below. This data is essential for reaction planning, characterization, and quality control.

| Property           | Value                                           | Reference           |
|--------------------|-------------------------------------------------|---------------------|
| Molecular Weight   | 220.03 g/mol                                    | <a href="#">[1]</a> |
| Molecular Formula  | C <sub>11</sub> H <sub>13</sub> BO <sub>4</sub> | <a href="#">[1]</a> |
| CAS Number         | 1217501-08-0                                    | <a href="#">[1]</a> |
| Appearance         | White to off-white solid (typical)              |                     |
| Purity             | Typically ≥97%                                  |                     |
| Storage Conditions | Store at -20°C for long-term stability          | <a href="#">[1]</a> |

## Core Applications in Drug Development

The primary utility of **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** lies in its role as a versatile intermediate in two key areas of medicinal chemistry: Suzuki-Miyaura cross-coupling reactions and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and an organoboron compound.[\[2\]](#) **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** serves as the organoboron partner in these reactions, allowing for the introduction of the methoxycarbonylcyclopropylphenyl moiety into a target molecule. This is particularly useful for constructing the carbon skeleton of novel drug candidates.[\[2\]](#)

The catalytic cycle, a fundamental concept for any researcher utilizing this reaction, is depicted below.



[Click to download full resolution via product page](#)

### Catalytic Cycle of the Suzuki-Miyaura Reaction.

## Building Block for PROTACs

Targeted protein degradation using PROTACs has emerged as a revolutionary therapeutic modality.<sup>[3]</sup> PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.<sup>[3][4]</sup> They consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting the two.

**(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** is classified as a "Protein Degrader Building Block". It is incorporated into the linker component of PROTACs. The rigid cyclopropyl group can provide desirable conformational constraints to the linker, which is a critical parameter for optimizing the potency and selectivity of the final PROTAC molecule.

The general workflow for synthesizing a PROTAC often involves a modular approach where the POI ligand, the linker, and the E3 ligase ligand are synthesized separately and then coupled together. The Suzuki-Miyaura reaction is a key method for attaching the linker, containing the moiety from our title compound, to either the POI ligand or the E3 ligase ligand, assuming one of them has a suitable halide or triflate handle.



[Click to download full resolution via product page](#)

### General Workflow for PROTAC Synthesis.

## Experimental Protocols

While specific, published protocols detailing the use of **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** are not readily available, the following represents a generalized, representative procedure for a Suzuki-Miyaura cross-coupling reaction based on established methodologies.<sup>[5][6]</sup> Researchers should consider this a starting point for optimization.

## Representative Suzuki-Miyaura Coupling Protocol

Objective: To couple **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** with a generic aryl bromide (Ar-Br).

Materials and Reagents:

| Reagent                                                                                                         | Molar Eq.   | Purity              |
|-----------------------------------------------------------------------------------------------------------------|-------------|---------------------|
| Aryl Bromide (Ar-Br)                                                                                            | 1.0         | >95%                |
| (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid                                                          | 1.2         | >97%                |
| Palladium Catalyst (e.g., Pd(PPh <sub>3</sub> ) <sub>4</sub> or Pd(OAc) <sub>2</sub> )                          | 0.01 - 0.05 | High Purity         |
| Ligand (if needed, e.g., SPhos, XPhos)                                                                          | 0.02 - 0.10 | High Purity         |
| Base (e.g., K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> ) | 2.0 - 3.0   | Anhydrous           |
| Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)                                                                | -           | Anhydrous, Degassed |

Procedure:

- Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** (1.2 eq), and the base (2.0-3.0 eq).
- Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand, if required).
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

- Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
- Extraction: Extract the aqueous layer with the organic solvent (2x).
- Washing: Combine the organic layers and wash with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

## Conclusion

**(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** is a high-value building block for drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with its emerging role in the construction of sophisticated PROTAC linkers, positions it as a key reagent for medicinal chemists. The methodologies and data presented in this guide offer a foundational understanding for the effective application of this compound in the synthesis of next-generation therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. usbio.net [usbio.net]

- 2. tcichemicals.com [tcichemicals.com]
- 3. Design and Synthesis of Novel Candidate CK1 $\delta$  Proteolysis Targeting Chimeras (PROTACs) [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b599293#4-1-methoxycarbonyl-cyclopropyl-phenyl-boronic-acid-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)